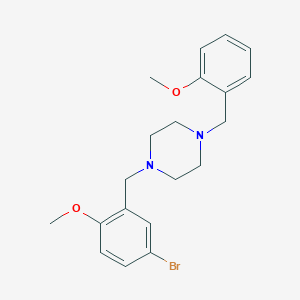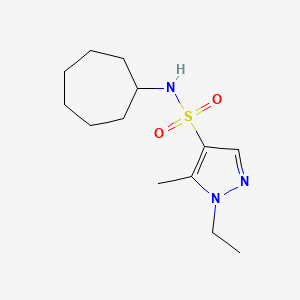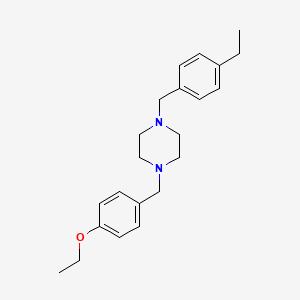![molecular formula C25H32N2O B10888161 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10888161.png)
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various physiological processes . The compound may exert its effects by binding to these receptors and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific structural features, such as the presence of a 3-methylcyclohexyl group and two diphenylethanone moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.
Eigenschaften
Molekularformel |
C25H32N2O |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H32N2O/c1-20-9-8-14-23(19-20)26-15-17-27(18-16-26)25(28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-13,20,23-24H,8-9,14-19H2,1H3 |
InChI-Schlüssel |
RYYHMGASSLYPIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10888087.png)

![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)

![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
![1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B10888113.png)
![Propan-2-yl 4-cyano-5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B10888119.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
![4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid](/img/structure/B10888121.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)butanamide](/img/structure/B10888122.png)

![3-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B10888140.png)
![1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B10888144.png)

